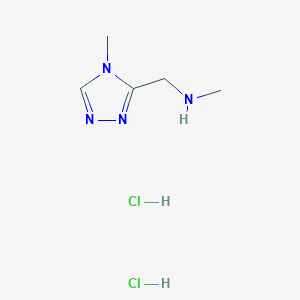

N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

Description

N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a methyl group at the 4-position and a methylamine side chain at the 3-position, with two hydrochloride counterions. Its molecular formula is C₅H₁₀N₄·2HCl, and its base molecular weight is 126.16 g/mol (excluding HCl) . The compound is used in pharmaceutical and chemical research, particularly as a building block for synthesizing bioactive molecules. Key properties include:

Properties

CAS No. |

1609407-89-7 |

|---|---|

Molecular Formula |

C5H11ClN4 |

Molecular Weight |

162.62 g/mol |

IUPAC Name |

N-methyl-1-(4-methyl-1,2,4-triazol-3-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C5H10N4.ClH/c1-6-3-5-8-7-4-9(5)2;/h4,6H,3H2,1-2H3;1H |

InChI Key |

LQSYTZABRVMIOW-UHFFFAOYSA-N |

SMILES |

CNCC1=NN=CN1C.Cl.Cl |

Canonical SMILES |

CNCC1=NN=CN1C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride typically involves the reaction of 4-methyl-4H-1,2,4-triazole with formaldehyde and methylamine under acidic conditions to form the intermediate N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine N-oxide.

Reduction: N-Methyl-1-(4-methyl-4H-1,2,4-dihydrotriazol-3-yl)methanamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial agent due to the triazole ring’s known biological activity.

Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and anticancer agents.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This binding can inhibit or activate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine Dihydrochloride

2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Dihydrochloride

- Molecular Formula : C₅H₁₂Cl₂N₄ (molar mass: 199.08 g/mol) .

- Key Differences :

- An ethylamine (-CH₂CH₂NH₂) side chain replaces the methylamine (-CH₂NHCH₃) group.

- The additional methylene group may enhance conformational flexibility, affecting receptor binding.

- Physicochemical Properties : Higher molar mass (199.08 g/mol vs. ~199.08 g/mol for the target dihydrochloride) due to the ethylamine chain .

N,N-Dimethyl-1-(1-phenethyl-1H-1,2,3-triazol-4-yl)methanamine

- Molecular Formula : C₁₃H₁₇N₅ .

- Key Differences :

- A 1,2,3-triazole ring replaces the 1,2,4-triazole system, altering electronic properties.

- A phenethyl group introduces aromaticity, enhancing π-π stacking interactions in biological targets.

- The dimethylamine (-NMe₂) group increases steric bulk compared to the methylamine in the target compound.

- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common click chemistry method .

[1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine Dihydrochloride

- Molecular Formula : C₇H₁₂Cl₂N₄ (molar mass: 225.12 g/mol) .

- Key Differences :

- A butenyl group introduces unsaturation, enabling further functionalization (e.g., Michael additions).

- The 1,2,3-triazole core differs in nitrogen positioning, affecting hydrogen-bonding capabilities.

Data Table: Structural and Physicochemical Comparison

*Estimated based on molecular formula.

Research Findings and Implications

- Electronic Effects : The 1,2,4-triazole core in the target compound offers distinct electronic properties compared to 1,2,3-triazoles, influencing binding affinity in enzyme inhibition studies .

- Alkyl Chain Impact : Propyl and butenyl substituents enhance lipophilicity, making derivatives more suitable for crossing biological membranes .

- Safety Profile : Methylamine derivatives generally exhibit moderate toxicity (e.g., skin/eye irritation), necessitating careful handling .

Biological Activity

N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride, a compound with the CAS number 936940-65-7, belongs to the class of triazole derivatives. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

- Molecular Formula: C₅H₁₀N₄

- Molecular Weight: 126.16 g/mol

- CAS Number: 936940-65-7

- Purity: Varies by supplier; typically high purity is required for biological assays.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of triazole derivatives, including this compound. The compound has shown effectiveness against various bacterial strains.

The mechanism of action is thought to involve disruption of cell membrane integrity and inhibition of cell wall synthesis, similar to other triazole compounds.

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. This compound has demonstrated cytotoxic effects on various cancer cell lines.

The structure–activity relationship (SAR) indicates that the presence of the triazole ring is crucial for its cytotoxic activity. Molecular docking studies suggest that the compound interacts with key proteins involved in cell proliferation and apoptosis pathways.

Case Studies

-

Study on Antimicrobial Efficacy:

A recent study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development. -

Cytotoxicity Assessment:

Another investigation focused on the cytotoxic effects of this compound on cancer cell lines using MTT assays. The findings revealed that it induced apoptosis in cancer cells, with a notable increase in caspase activity, indicating a mechanism involving programmed cell death.

Q & A

Q. What are the key steps in synthesizing N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride, and how can purity be optimized?

Synthesis typically involves:

- Cyclocondensation : Formation of the 1,2,4-triazole ring using precursors like hydrazine derivatives and carbonyl compounds.

- Methylation : Introducing the methyl group to the triazole nitrogen (position 4) via alkylation or reductive amination.

- Salt formation : Reacting the free base with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility .

Purity optimization : Use column chromatography or recrystallization, monitored by HPLC (>95% purity). Stability tests under controlled humidity and temperature are critical .

Q. How is the molecular structure of this compound validated experimentally?

- Spectroscopy : H/C NMR confirms substituent positions (e.g., methyl groups on triazole and methanamine). IR identifies N-H and C-N stretches .

- X-ray crystallography : Resolves the triazole ring geometry and confirms dihydrochloride salt formation. Software like SHELXL or WinGX refines crystallographic data .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H] at m/z 126.16) .

Q. What are the stability considerations for this compound under laboratory conditions?

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis or oxidation .

- Decomposition risks : Exposure to strong oxidizers may release toxic gases (e.g., HCl, nitrogen oxides). Monitor via TGA/DSC for thermal stability thresholds .

Advanced Research Questions

Q. How do structural variations (e.g., triazole substitution patterns) influence reactivity and biological activity?

Comparative studies show:

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial efficacy (e.g., Gram-negative vs. Gram-positive activity) arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines) for MIC determination.

- Cellular uptake differences : Use fluorescent probes (e.g., dansyl derivatives) to track intracellular accumulation .

- Resistance mechanisms : Pair RNA-seq with knockout strains to identify efflux pump contributions .

Q. Can this compound act as a precursor for radiopharmaceuticals or prodrugs?

Q. What computational tools predict binding modes with biological targets?

Q. How does crystallographic data inform polymorph screening?

- Polymorph identification : Screen solvents (e.g., ethanol/water mixtures) via high-throughput crystallization.

- Stability ranking : Use DSC to compare melting points and Gibbs free energy between forms. Anhydrous forms often dominate due to chloride ion hydration .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.